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Compound of Interest

Compound Name: 4-Nitrosodiphenylamine

Cat. No.: B086041 Get Quote

For researchers and professionals in drug development and chemical synthesis, the efficient

and safe production of 4-Nitrosodiphenylamine (4-NDPA) is a critical consideration. This

intermediate is pivotal in the synthesis of various organic compounds, including antioxidants

and antiozonants for the rubber industry. This guide provides a detailed comparison of the

primary industrial synthesis routes for 4-NDPA, offering quantitative data, experimental

protocols, and visual representations of the reaction pathways to aid in methodological

selection and process optimization.

Comparison of Synthesis Routes
The industrial synthesis of 4-Nitrosodiphenylamine is predominantly achieved through three

distinct methods: the Diphenylamine (Ouchi) process, the Nitrobenzene method, and the

Carbanilide method. Each route presents a unique profile of advantages and disadvantages

concerning yield, reaction conditions, and environmental impact.
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Parameter
Diphenylamine
(Ouchi) Process

Nitrobenzene
Method

Carbanilide Method

Starting Materials
Diphenylamine,

Sodium Nitrite
Nitrobenzene, Aniline

Carbanilide,

Nitrobenzene, Aniline

Key Intermediates
N-

Nitrosodiphenylamine
- -

Catalyst/Reagent H₂SO₄, Alcoholic HCl
Tetramethylammoniu

m hydroxide, NaOH
Sodium hydroxide

Reaction Temperature 15-65 °C[1][2] 50-100 °C[3] 80 °C[4]

Reaction Time 0.5-4 hours[1][2] 1-3 hours[3] 7 hours[4]

Yield (%) 83-93%[1][5]
81.3-86.3% (of mixed

products)[6]

Not explicitly reported

for 4-NDPA alone

Purity (Melting Point) 142-147 °C[1][5] Not specified Not specified

Advantages

High yield and purity,

well-established

process.[6]

Greener process with

fewer waste streams,

readily available

starting materials.[6]

Avoids the use of

nitrites.

Disadvantages

Generation of

significant wastewater,

use of corrosive acids.

[4][6]

Produces a mixture of

4-nitrodiphenylamine

and 4-

nitrosodiphenylamine

requiring separation.

Longer reaction time,

requires regeneration

of carbanilide.[4]

Reaction Pathways
The chemical transformations for each synthesis route are visualized below using the DOT

language.

Diphenylamine (Ouchi) Process
This is a two-step process involving the nitrosation of diphenylamine followed by an acid-

catalyzed Fischer-Hepp rearrangement.[4][5][7]
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Caption: Diphenylamine Process Workflow

Nitrobenzene Method
This method involves the direct condensation of nitrobenzene and aniline in the presence of a

strong base to yield a mixture of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.[6]
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Caption: Nitrobenzene Method Workflow

Carbanilide Method
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In this route, carbanilide reacts with nitrobenzene, and aniline is added to regenerate the

carbanilide in the reaction cycle.[4]
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Caption: Carbanilide Method Workflow

Experimental Protocols
Diphenylamine (Ouchi) Process: Nitrosation and
Fischer-Hepp Rearrangement
1. Nitrosation of Diphenylamine:

To a solution of diphenylamine (55.5 g) in benzene, add a solution of concentrated sulfuric

acid (33 g) in water (200 ml).

With vigorous stirring, add a solution of sodium nitrite (24.8 g) in water (180 ml) dropwise

below the surface of the reaction mixture.

Maintain the reaction temperature at 15-17 °C.

Continue stirring for a total reaction time of 30 minutes.
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After the reaction is complete, separate the phases. The benzene phase containing N-

nitrosodiphenylamine is used in the next step.[1]

2. Fischer-Hepp Rearrangement:

Prepare a solution of hydrogen chloride (e.g., 40-80 g) in methanol.

Continuously pump the benzene solution of N-nitrosodiphenylamine and the methanolic HCl

solution into a temperature-controlled reactor.

Maintain the reaction temperature between 25-40 °C.[1][2] The reaction time can be up to 4

hours, but shorter times of around 30 minutes are achievable at higher temperatures.[1][2]

The resulting 4-nitrosodiphenylamine hydrochloride remains in solution.

Neutralize the reaction mixture with an aqueous alkali solution (e.g., sodium hydroxide) to

precipitate the free 4-nitrosodiphenylamine.

The product can be recovered by filtration.[1]

Nitrobenzene Method
Dissolve phthalic anhydride and aniline in cyclohexane and react in a microchannel reactor

at 160 °C for 60 minutes to obtain an o-carboxybenzanilide solution.[3]

Introduce an aqueous solution of tetramethylammonium hydroxide and sodium hydroxide,

nitrobenzene, and the o-carboxybenzanilide solution into a microchannel reactor.

Carry out the condensation reaction at a temperature between 50-100 °C for 1-3 hours.[3]

After the reaction, mix the resulting solution with a sodium hydroxide solution to hydrolyze

the intermediate.

Separate the aqueous and organic phases.

Distill the organic phase under reduced pressure to remove the solvent and unreacted

aniline, yielding a mixture of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.[6]
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Carbanilide Method
To a three-necked flask equipped with a condenser and agitator, add carbanilide (1.0 g, 4.7

mmol), nitrobenzene (5.8 g, 47 mmol), aniline (4.4 g, 47 mmol), and dimethyl sulfoxide (20

ml).

Add sodium hydroxide (1.1 g, 28 mmol) to the solution in three portions at one-hour intervals.

Heat the reaction mixture to 80 °C under an oxygen atmosphere and maintain for 7 hours.[4]

The product is a mixture of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. Further

purification is required to isolate 4-nitrosodiphenylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086041#comparison-of-synthesis-routes-for-4-
nitrosodiphenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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